molecular formula C14H13ClN2O3 B11947568 Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate CAS No. 853330-45-7

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate

Cat. No.: B11947568
CAS No.: 853330-45-7
M. Wt: 292.72 g/mol
InChI Key: QOQAIORMFZLDBG-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring substituted with a 4-chlorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves esterification with methanol to produce the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate

Uniqueness

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate is unique due to its pyridazinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

853330-45-7

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanoate

InChI

InChI=1S/C14H13ClN2O3/c1-9(14(19)20-2)17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-9H,1-2H3

InChI Key

QOQAIORMFZLDBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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